molecular formula C23H27N3O4S B2752415 N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine CAS No. 862740-01-0

N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine

Cat. No. B2752415
CAS RN: 862740-01-0
M. Wt: 441.55
InChI Key: GEVWZLYKTTXMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine, also known as MTOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTOA is a heterocyclic compound that contains a tosyl group, an amine group, and an oxazole ring.

Scientific Research Applications

Synthesis and Characterization

  • Dimethylformamide (DMF) as a Carbon Monoxide Source : DMF acts efficiently as a source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides, including morpholine, showcasing the utility of morpholine derivatives in organic synthesis (Wan, Alterman, Larhed, & Hallberg, 2002).
  • Tripodal Amine Synthesis : A study describes the synthesis of an asymmetrical tripodal amine containing a morpholine moiety, demonstrating the varied structural possibilities in amine chemistry (Rezaeivala, Salehzadeh, Keypour, Ng, & Valencia, 2016).

Catalysis and Reaction Mechanisms

  • Catalytic Amination of Chloroarenes : A catalytic system using a Pd(0) precursor and a dihydroimidazoline carbene ligand, involving morpholine, showcases high turnover numbers and rapid room-temperature amination of chloroarenes, underscoring the role of morpholine derivatives in catalysis (Stauffer, Lee, Stambuli, Hauck, & Hartwig, 2000).
  • Transition Metal Carbene Complexes : Research on reactions of phenyl(thiomethyl)carbene pentacarbonylchromium(0) with amines, including morpholine, provides insights into the kinetics and mechanism of these reactions in organometallic chemistry (Bernasconi & Bhattacharya, 2003).

Polymer Chemistry

Molecular Sieve Synthesis

  • Structure-Directing Effect in Ionic Liquids : The cooperative structure-directing effect of organic amines, like morpholine, in the synthesis of aluminophosphate molecular sieves in ionic liquids highlights the importance of morpholine derivatives in facilitating the formation of specific molecular structures (Xu, Shi, Zhang, Xu, Tian, Lu, Han, & Bao, 2010).

properties

IUPAC Name

2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-17-7-9-19(10-8-17)31(27,28)23-22(24-11-12-26-13-15-29-16-14-26)30-21(25-23)20-6-4-3-5-18(20)2/h3-10,24H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVWZLYKTTXMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.